molecular formula C18H17N3O4 B2889241 1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797272-20-8

1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2889241
CAS No.: 1797272-20-8
M. Wt: 339.351
InChI Key: NPRCRFVIPIDVQU-UHFFFAOYSA-N
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Description

1’-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound with a unique structure that combines elements of pyridazine, isobenzofuran, and piperidine

Scientific Research Applications

1’-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Spiro Compound Formation: The spiro linkage is introduced by reacting the pyridazine derivative with an isobenzofuran precursor in the presence of a suitable catalyst.

    Final Assembly: The piperidine ring is incorporated through a nucleophilic substitution reaction, often using piperidine or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1’-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 1’-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Shares the pyridazine core but lacks the spiro and piperidine components.

    1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of pyridazine.

    1-benzyl-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid: Contains a benzyl group instead of the spiro linkage.

Uniqueness

1’-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro linkage and the combination of pyridazine, isobenzofuran, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1'-(1-methyl-6-oxopyridazine-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-20-15(22)7-6-14(19-20)16(23)21-10-8-18(9-11-21)13-5-3-2-4-12(13)17(24)25-18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRCRFVIPIDVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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